![molecular formula C21H28N2O B3867264 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B3867264.png)
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline
Overview
Description
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline, also known as MTMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MTMQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline is not fully understood. However, it has been proposed that 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in cell growth and proliferation. 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. However, there are also some limitations to using 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline for different diseases.
Future Directions
There are several future directions for research on 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify potential drug interactions. Another area of research is to investigate its potential as a therapeutic agent for different diseases, including cancer, viral infections, and inflammatory diseases. Finally, more research is needed to determine the optimal dosage and administration of 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline for different diseases.
Scientific Research Applications
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been studied extensively for its potential as a therapeutic agent. It has been shown to possess a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. 8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus.
properties
IUPAC Name |
8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-14-9-18(22-19-16(14)7-6-8-17(19)24-5)23-13-21(4)11-15(23)10-20(2,3)12-21/h6-9,15H,10-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJPJNJJHIEOHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CC4(CC3CC(C4)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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